Cas no 103807-54-1 (Ethyl 2-(3-bromophenyl)propanoate)

Ethyl 2-(3-bromophenyl)propanoate is a brominated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a propanoate backbone substituted with a 3-bromophenyl group, enhancing reactivity in cross-coupling reactions such as Suzuki or Negishi couplings. The ethyl ester group improves solubility in organic solvents, facilitating handling in synthetic workflows. This compound serves as a versatile building block for constructing complex molecules, particularly in medicinal chemistry for developing bioactive compounds. Its stability under standard conditions and well-defined reactivity profile make it a reliable reagent for targeted functionalization. The presence of the bromine atom allows for further derivatization, broadening its utility in fine chemical synthesis.
Ethyl 2-(3-bromophenyl)propanoate structure
103807-54-1 structure
Product Name:Ethyl 2-(3-bromophenyl)propanoate
CAS No:103807-54-1
MF:C11H13BrO2
MW:257.123722791672
CID:1039542
PubChem ID:13608727
Update Time:2025-06-10

Ethyl 2-(3-bromophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(3-bromophenyl)propanoate
    • AGN-PC-00NA2R
    • AK104749
    • ANW-71032
    • CTK8C4085
    • KB-252122
    • BS-25554
    • CS-0210957
    • DTXSID70544885
    • DB-342893
    • 103807-54-1
    • SCHEMBL11189555
    • Ethyl2-(3-bromophenyl)propanoate
    • Inchi: 1S/C11H13BrO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3
    • InChI Key: BUNIVTOYIVFKSP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(C(=O)OCC)C

Computed Properties

  • Exact Mass: 256.00989g/mol
  • Monoisotopic Mass: 256.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

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Additional information on Ethyl 2-(3-bromophenyl)propanoate

Ethyl 2-(3-bromophenyl)propanoate (CAS No. 103807-54-1): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Research

Ethyl 2-(3-bromophenyl)propanoate, identified by its CAS number 103807-54-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative, characterized by its 3-bromophenyl substituent, has garnered attention due to its utility as a key intermediate in the synthesis of various bioactive molecules. The presence of both a bromine atom and an ester group makes it a valuable building block for further functionalization, enabling the development of complex chemical structures with potential therapeutic applications.

The compound's molecular structure, consisting of a propyl chain linked to a phenyl ring substituted with a bromine atom at the third position and an ester group at the second carbon, offers a unique framework for chemical manipulation. This structural configuration is particularly appealing in medicinal chemistry, where precise control over molecular architecture is crucial for achieving desired pharmacological properties. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in the construction of heterocyclic compounds and other complex organic molecules.

In recent years, Ethyl 2-(3-bromophenyl)propanoate has been utilized in the synthesis of novel pharmaceutical agents. Its incorporation into drug candidates has shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. For instance, researchers have explored its use in generating derivatives with inhibitory activity against specific enzymes implicated in disease pathways. The ester functionality can be hydrolyzed to yield corresponding carboxylic acids, which can then be further modified to introduce additional pharmacophores or improve solubility characteristics.

The compound's relevance extends beyond pharmaceuticals into agrochemicals and materials science. In agrochemical research, Ethyl 2-(3-bromophenyl)propanoate has been employed as a precursor in the synthesis of novel pesticides and herbicides. Its structural features allow for the creation of molecules with enhanced biological activity while maintaining environmental safety profiles. Similarly, in materials science, the brominated aromatic ring can be leveraged to develop advanced polymers or liquid crystals with tailored electronic properties.

Advances in synthetic methodologies have further enhanced the utility of Ethyl 2-(3-bromophenyl)propanoate. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These innovations not only improve yield but also reduce waste, aligning with the growing emphasis on sustainable chemical practices. Additionally, computational modeling and machine learning algorithms are being increasingly applied to predict optimal reaction conditions and predict the outcomes of novel synthetic routes involving this compound.

The intersection of traditional organic synthesis with cutting-edge computational tools has opened new avenues for exploring the potential of Ethyl 2-(3-bromophenyl)propanoate. Researchers are now able to design complex molecular architectures with greater precision than ever before, thanks to advancements in both experimental techniques and theoretical methods. This synergy between experimental chemistry and computational science is driving innovation across multiple disciplines.

In conclusion, Ethyl 2-(3-bromophenyl)propanoate (CAS No. 103807-54-1) represents a cornerstone compound in modern chemical synthesis and pharmaceutical research. Its unique structural features make it an indispensable intermediate for constructing bioactive molecules with diverse applications. As synthetic methodologies continue to evolve and interdisciplinary approaches become more prevalent, the role of this compound is expected to expand even further, contributing to breakthroughs in medicine, agriculture, and materials science.

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